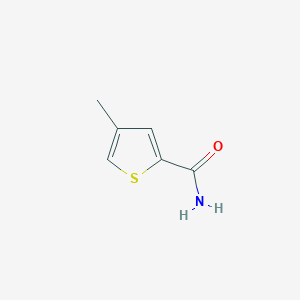

4-甲基噻吩-2-甲酰胺

描述

4-Methylthiophene-2-carboxamide is an aromatic amide and a member of thiophenes . It is a useful chemical compound with a variety of research applications .

Synthesis Analysis

A synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl, and amino groups at position-3 has been proposed . This strategy includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives, and N-aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .Molecular Structure Analysis

The molecular formula of 4-Methylthiophene-2-carboxamide is C6H7NOS . The molecular weight is 141.19 . The structure of this compound was confirmed using different spectroscopic methods including IR, 1H NMR, and mass spectroscopic analyses .Chemical Reactions Analysis

Thiophene derivatives are synthesized through various reactions, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Physical and Chemical Properties Analysis

4-Methylthiophene-2-carboxamide has a melting point of 115-117°C and a predicted boiling point of 264.4±28.0°C . The predicted density is 1.239±0.06 g/cm3 . It should be stored in a dark place, sealed in dry, at room temperature .科学研究应用

药物化学

包括 4-甲基噻吩-2-甲酰胺在内的噻吩类类似物,一直是许多科学家感兴趣的潜在生物活性化合物 . 它们在药物化学家改进具有多种生物效应的先进化合物方面起着至关重要的作用 .

抗炎药

苏普生,一种具有 2-取代噻吩骨架的药物,被称为非甾体抗炎药 . 这表明 4-甲基噻吩-2-甲酰胺可能用于开发新的抗炎药。

牙科麻醉剂

阿替卡因,一种 2,3,4-三取代噻吩,在欧洲用作电压门控钠通道阻滞剂和牙科麻醉剂 . 这表明可以探索 4-甲基噻吩-2-甲酰胺用于类似用途。

抗氧化特性

噻吩-2-甲酰胺衍生物因其抗氧化特性而被研究 . 例如,噻吩-2-甲酰胺的氨基衍生物表现出显著的抑制活性 .

抗菌活性

噻吩-2-甲酰胺衍生物也显示出对致病性革兰氏阳性和革兰氏阴性细菌的抗菌活性 . 这表明 4-甲基噻吩-2-甲酰胺可以用于开发新的抗菌剂。

工业化学和材料科学

噻吩衍生物在工业化学和材料科学中用作缓蚀剂 . 这意味着 4-甲基噻吩-2-甲酰胺可能在这些领域得到应用。

有机半导体

噻吩介导的分子在有机半导体的发展中起着重要作用 . 这表明 4-甲基噻吩-2-甲酰胺可以用于开发新的有机半导体。

有机发光二极管 (OLED)

噻吩衍生物用于制造有机发光二极管 (OLED) . 这表明可以探索 4-甲基噻吩-2-甲酰胺用于类似用途。

作用机制

Target of Action

4-Methylthiophene-2-carboxamide is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamide derivatives have been found to exhibit significant antioxidant and antibacterial activity . They have been shown to interact with various proteins, with compounds showing the highest binding score with the 2AS1 protein . .

Mode of Action

It is known that thiophene-2-carboxamide derivatives can interact with various proteins, affecting their function . The interaction between the compound and its targets could lead to changes in the targets’ activity, potentially influencing various biological processes.

Biochemical Pathways

Thiophene-2-carboxamide derivatives have been associated with antioxidant and antibacterial activity . This suggests that these compounds may influence pathways related to oxidative stress and bacterial growth.

Result of Action

Thiophene-2-carboxamide derivatives have been associated with antioxidant and antibacterial activity . This suggests that these compounds may protect cells from oxidative damage and inhibit bacterial growth.

未来方向

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have made an indispensable anchor for medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

属性

IUPAC Name |

4-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KESQGXHWTOVOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383749 | |

| Record name | 4-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83933-16-8 | |

| Record name | 4-methylthiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

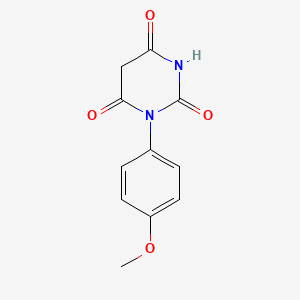

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(3-Bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363901.png)

![(2E)-3-{N-[(3-chlorophenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363906.png)

![4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1363918.png)

![4-{2-[4-(Isobutyrylamino)benzoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B1363919.png)

![(2E)-4-[2-(3-methylbenzoyl)hydrazino]-4-oxobut-2-enoic acid](/img/structure/B1363920.png)

![Diethyl 2-[(3,4-dichloroanilino)methylene]malonate](/img/structure/B1363923.png)

![(2E)-3-{N-[(3,5-dihydroxyphenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363924.png)